1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide
Description
Properties
Molecular Formula |
C20H23N5O3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23N5O3/c1-13-10-14(2)25(8-5-9-28-3)20(27)17(13)19(26)23-16-7-4-6-15(11-16)18-21-12-22-24-18/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,23,26)(H,21,22,24) |
InChI Key |
FLPGSBDADVFFMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCCOC)C(=O)NC2=CC=CC(=C2)C3=NC=NN3)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Condensation
The classical Hantzsch reaction enables the formation of 1,2-dihydropyridines via cyclocondensation of β-keto esters, aldehydes, and ammonia derivatives. For this compound, dimethyl 3-oxopentanedioate and 3-methoxypropylamine undergo condensation under reflux in ethanol, yielding the 1,2-dihydropyridine core.
Typical Procedure :
Ring Expansion of Isoxazole Derivatives
An alternative approach involves molybdenum hexacarbonyl [Mo(CO)₆]-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method provides regioselective access to 4-oxo-1,4-dihydropyridine-3-carboxylates with substituted aryl/alkyl groups at the 2- and 6-positions.
Key Steps :
-
Synthesis of methyl 2-(isoxazol-5-yl)-3-oxopropanoate via cycloaddition.
-
Ring expansion with Mo(CO)₆ in tetrahydrofuran (THF) at 60°C for 6 hours.
-
Acidic workup to isolate the 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Activation and Amidation with 3-(1H-1,2,4-Triazol-3-yl)Aniline
The carboxylic acid is converted to the corresponding carboxamide via activation followed by coupling with 3-(1H-1,2,4-triazol-3-yl)aniline.
Acyl Chloride Intermediate
Steps :
Carbodiimide-Mediated Coupling
Procedure :
-
Activators : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
-
Solvent : Dry DMF or acetonitrile.
Purification and Characterization
Purification Methods :
-
Column Chromatography : Silica gel with eluents such as DCM:MeOH (97:3).
-
Recrystallization : Ethanol/water mixtures for final product isolation.
Characterization Data :
-
¹H NMR (DMSO-d₆): δ 1.70 (s, 6H, 2×CH₃), 3.25 (t, 2H, OCH₂), 3.40 (s, 3H, OCH₃), 7.19–7.51 (m, 4H, Ar-H), 8.58 (s, 1H, triazole-H).
-
LC-MS : m/z 397.2 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch Condensation | Cyclocondensation | 68–74 | One-pot synthesis | Moderate regioselectivity |
| Ring Expansion | Mo(CO)₆-mediated expansion | 65–70 | High functional group tolerance | Requires specialized catalysts |
| EDCI/HOBt Coupling | Amide bond formation | 70–80 | Mild conditions | Cost of reagents |
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) improves N1-selectivity over O-alkylation.
-
Triazole Stability : Avoid strong acids/bases during amidation to prevent triazole ring degradation.
-
Catalyst Recycling : Heterogeneous catalysts (e.g., Cu-Co/Al₂O₃) enable reuse in 3-methoxypropylamine synthesis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated reagents[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
The following compounds share partial structural homology with the target molecule:
Key Differences and Implications
- Triazole vs. Tetrazole Moieties : The target compound’s 1H-1,2,4-triazol-3-yl group differs from the tetrazole in ’s analogue. Triazoles generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to tetrazoles, which may enhance target affinity or pharmacokinetics .
- Methoxypropyl vs. Propionamide Linker : The methoxypropyl group in the target compound may improve solubility compared to the propionamide linker in ’s analogue, though this requires experimental validation.
Biological Activity
1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activities, including a pyridine ring, a triazole moiety, and a carboxamide group. This article reviews the compound's biological activity based on diverse research findings.
- Molecular Formula : C20H23N5O3
- Molecular Weight : 381.4 g/mol
- IUPAC Name : 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]pyridine-3-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor or receptor modulator. The mechanism involves binding to the active sites of enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can influence various signal transduction pathways critical for cellular processes, potentially leading to therapeutic effects against several diseases.
Antimicrobial Activity
Research indicates that 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong antibacterial activity | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Antifungal activity |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Enzyme Inhibition
Inhibitory assays have shown that this compound can inhibit key enzymes involved in various metabolic pathways. For instance:
- Enzyme Target : Enoyl-acyl carrier protein (ACP) reductase
Study on Antimicrobial Efficacy
A study conducted by Dhumal et al. (2016) explored the antimicrobial activity of compounds similar in structure to 1-(3-methoxypropyl)-4,6-dimethyl-2-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1,2-dihydropyridine-3-carboxamide. The results indicated a significant inhibition of Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies confirmed strong binding affinities to the active site of the mycobacterial enoyl reductase enzyme .
Research on Anticancer Properties
A recent investigation into the anticancer effects of related compounds revealed that derivatives of this compound could induce apoptosis in various cancer cell lines. These findings suggest a promising avenue for further exploration in cancer therapeutics .
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the dihydropyridine core via cyclization of precursors such as substituted β-keto esters or enamines. Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) are often used to catalyze the reaction .
- Step 2: Introduction of the 3-methoxypropyl group through alkylation or nucleophilic substitution. Solvents like DMF or THF are employed under reflux conditions .
- Step 3: Coupling of the triazole-containing phenyl group via amidation or Suzuki-Miyaura cross-coupling. Microwave-assisted synthesis may enhance reaction efficiency .
Key intermediates : - The dihydropyridine core intermediate (confirmed by NMR) .
- Triazole-phenylamine precursor (characterized via LC-MS) .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, methoxypropyl protons appear as a triplet at δ 3.3–3.5 ppm, while the triazole proton resonates as a singlet near δ 8.5 ppm .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₄N₅O₃: 394.1878) .
- X-ray Crystallography:
- Resolves bond lengths and angles in the triazole-dihydropyridine system, critical for confirming stereoelectronic effects .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological strategies :
- Design of Experiments (DoE):
- Microwave-Assisted Synthesis:
- Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% purity, as demonstrated for carboxamide derivatives .
- Computational Screening:
Q. What computational methods effectively predict the reactivity and stability of intermediates?
- Density Functional Theory (DFT):
- Molecular Dynamics (MD) Simulations:
Q. How should discrepancies between theoretical and experimental spectral data be addressed?
- Cross-Validation:
- Compare experimental NMR shifts with computed values (using software like ACD/Labs or Gaussian). Discrepancies >0.5 ppm may indicate impurities or tautomerism .
- Impurity Profiling:
- Use HPLC-MS to detect byproducts (e.g., unreacted triazole precursors) and adjust purification protocols .
Q. What strategies elucidate the compound’s binding interactions with biological targets?
- Molecular Docking:
- Dock the compound into target protein pockets (e.g., kinases or CYP450 enzymes). The triazole moiety often forms hydrogen bonds with active-site residues .
- Structure-Activity Relationship (SAR) Studies:
- Modify substituents (e.g., methoxypropyl vs. ethyl groups) to assess effects on binding affinity. For example, bulkier groups may hinder target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
